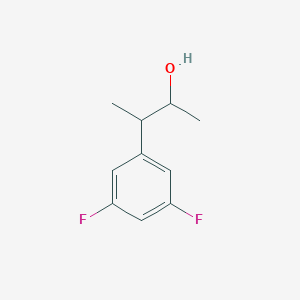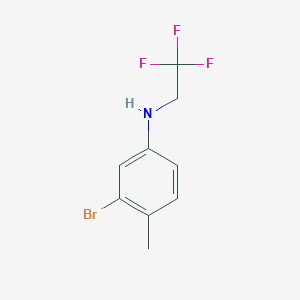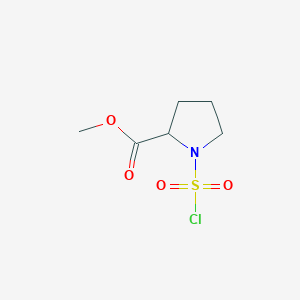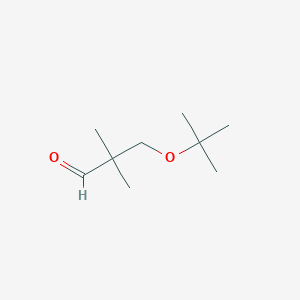
3-(tert-Butoxy)-2,2-dimethylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butoxy)-2,2-dimethylpropanal is an organic compound characterized by the presence of a tert-butoxy group attached to a dimethylpropanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-2,2-dimethylpropanal typically involves the introduction of the tert-butoxy group into the propanal structure. One common method is the reaction of tert-butyl alcohol with a suitable precursor under acidic conditions to form the tert-butoxy group. This can be achieved using flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of flow microreactor systems is particularly advantageous in industrial settings due to their efficiency, versatility, and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butoxy)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-(tert-Butoxy)-2,2-dimethylpropanal has several applications in scientific research, including:
Synthetic Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biochemical Reagents: The compound is utilized in various chemical transformations and as a reagent in biochemical studies.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butoxy)-2,2-dimethylpropanal involves its reactivity due to the presence of the tert-butoxy and aldehyde groups. These functional groups can participate in various chemical reactions, influencing the compound’s behavior and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl Ethers: Compounds like tert-butyl ethers share the tert-butoxy group and exhibit similar reactivity patterns.
tert-Butyl Esters: These compounds also contain the tert-butoxy group and are used in similar applications.
Uniqueness
3-(tert-Butoxy)-2,2-dimethylpropanal is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other tert-butyl-containing compounds. Its combination of the tert-butoxy group with the dimethylpropanal backbone makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanal |
InChI |
InChI=1S/C9H18O2/c1-8(2,3)11-7-9(4,5)6-10/h6H,7H2,1-5H3 |
Clave InChI |
KUPFJJVLDPRCID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


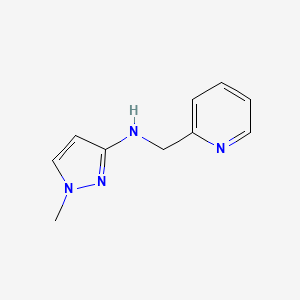
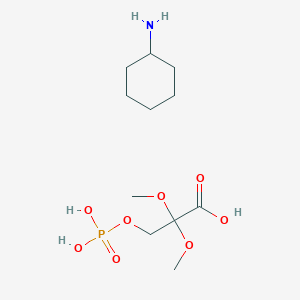
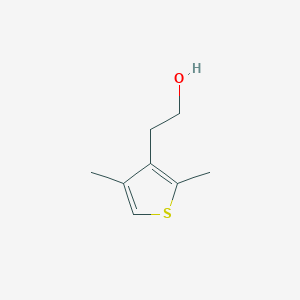
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)
![1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13307588.png)
amine](/img/structure/B13307596.png)

![Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine](/img/structure/B13307609.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13307618.png)
![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B13307619.png)
